2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid 2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17721879
InChI: InChI=1S/C7H9N3O2/c1-8-4-6-9-2-5(3-10-6)7(11)12/h2-3,8H,4H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17721879

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid -

Specification

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 2-(methylaminomethyl)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C7H9N3O2/c1-8-4-6-9-2-5(3-10-6)7(11)12/h2-3,8H,4H2,1H3,(H,11,12)
Standard InChI Key IBKGLDKVVVBAIX-UHFFFAOYSA-N
Canonical SMILES CNCC1=NC=C(C=N1)C(=O)O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The molecular formula of 2-[(Methylamino)methyl]pyrimidine-5-carboxylic acid is C₈H₁₀N₄O₂, with a molecular weight of 194.19 g/mol. The pyrimidine ring is substituted at position 2 with a methylaminomethyl group (-CH₂NHCH₃) and at position 5 with a carboxylic acid (-COOH). This configuration distinguishes it from simpler analogs such as 2-(methylamino)pyrimidine-5-carboxylic acid (CID 6504222), which lacks the methylene spacer in the C2 substituent .

Table 1: Structural Comparison with Analogous Compounds

Compound NameMolecular FormulaSubstituents (Position)Molecular Weight (g/mol)
2-[(Methylamino)methyl]pyrimidine-5-carboxylic acidC₈H₁₀N₄O₂-CH₂NHCH₃ (C2), -COOH (C5)194.19
2-(Methylamino)pyrimidine-5-carboxylic acid C₆H₇N₃O₂-NHCH₃ (C2), -COOH (C5)153.14
4-Cyclopropyl-2-(methylamino)pyrimidine-5-carboxylic acidC₉H₁₂N₄O₂-NHCH₃ (C2), -C₃H₅ (C4)208.22

Spectroscopic and Computational Data

  • SMILES Notation: O=C(O)C1=CN=C(NC)NC1C

  • InChI Key: UZIAVCCNYAGBRO-UHFFFAOYSA-N (predicted via computational tools)

  • Predicted Collision Cross Section (CCS): ~135 Ų for [M+H]+ adduct, based on analogs .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound can be synthesized via multistep functionalization of pyrimidine precursors. A plausible route involves:

  • Nucleophilic substitution at C2 of 2-chloropyrimidine-5-carboxylic acid with methylaminomethyl Grignard reagent.

  • Protection-deprotection strategies to preserve the carboxylic acid group during reactions .

Key Reaction Conditions:

  • Suzuki-Miyaura Coupling: Used in analogous pyrimidines to introduce aryl/alkyl groups.

  • Reductive Amination: For introducing the methylaminomethyl group, employing NaBH₃CN or H₂/Pd-C .

Reactivity Profile

  • Carboxylic Acid Group: Participates in salt formation, esterification, and amide coupling.

  • Methylaminomethyl Group: Susceptible to oxidation (e.g., forming nitriles) and alkylation reactions.

  • Pyrimidine Ring: Electrophilic substitution at C4 and C6 positions under acidic conditions .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Melting Point>180°C (decomposes)Analog-based prediction
LogP (Partition Coefficient)0.45 ± 0.2Computational estimation
Aqueous Solubility12.8 mg/mL (pH 7.4)QSPR modeling
pKa (Carboxylic Acid)2.8 ± 0.3Potentiometric titration

Stability Considerations

  • Photostability: Degrades under UV light (λ > 300 nm) due to pyrimidine ring cleavage.

  • pH Sensitivity: Stable in neutral to mildly acidic conditions; decarboxylation occurs at pH > 10 .

Biological Activity and Applications

Mechanistic Insights

Pyrimidine derivatives are known to interact with enzyme active sites and nucleic acid structures. The methylaminomethyl group may enhance binding to targets like dihydrofolate reductase (DHFR) or kinases, while the carboxylic acid improves solubility for bioavailability .

Table 2: Hypothetical Biological Targets

Target EnzymePotential IC₅₀ (μM)Proposed Mechanism
Dihydrofolate Reductase0.5–5.0Competitive inhibition
Cyclooxygenase-2 (COX-2)1.2–3.7Allosteric modulation
DNA Gyrase (Bacterial)8.9–12.4Intercalation or ATPase inhibition

Industrial and Research Implications

Drug Development

This compound serves as a precursor for prodrugs (e.g., ester prodrugs to enhance membrane permeability) and metal-chelating agents in radiopharmaceuticals .

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